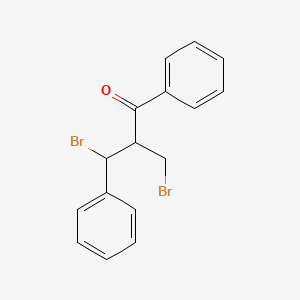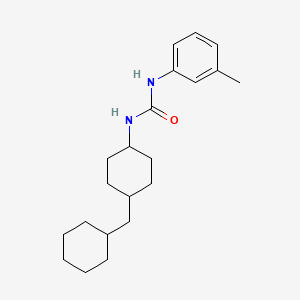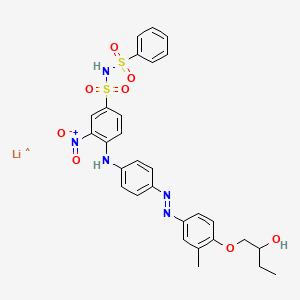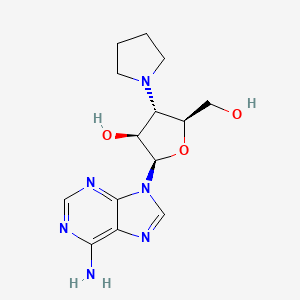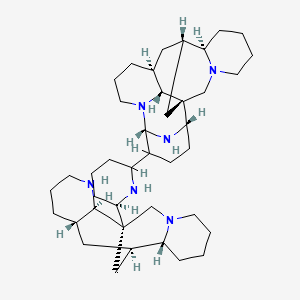
Uridine, 2'-azacyclotridec-1-yl-2',3'-dideoxy-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound has been studied for its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. The process includes the introduction of the azacyclotridecyl group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The methyl group is added at the 5’ position. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other sites on the molecule. Common reagents include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
化学反应分析
Types of Reactions
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.
科学研究应用
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
2’-Deoxy-5-iodouridine: Another nucleoside analog with antiviral activity.
2’-Deoxycytidine: A nucleoside analog used in the treatment of certain cancers.
2’-Deoxyadenosine: A nucleoside analog with potential antiviral and anticancer properties.
Uniqueness
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Its azacyclotridecyl group and the absence of hydroxyl groups at the 2’ and 3’ positions differentiate it from other nucleoside analogs and contribute to its unique mechanism of action and potential therapeutic applications.
属性
CAS 编号 |
134935-13-0 |
|---|---|
分子式 |
C22H37N3O4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H37N3O4/c1-17-15-25(22(28)23-20(17)27)21-19(14-18(16-26)29-21)24-12-10-8-6-4-2-3-5-7-9-11-13-24/h15,18-19,21,26H,2-14,16H2,1H3,(H,23,27,28)/t18-,19+,21+/m0/s1 |
InChI 键 |
RTFPWHQZYDVPDE-QKNQBKEWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCCCCCCCC3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


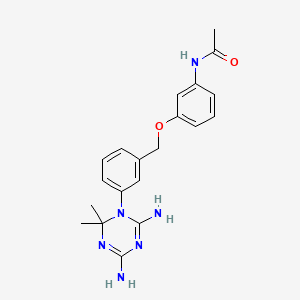
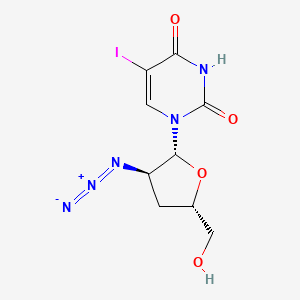
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
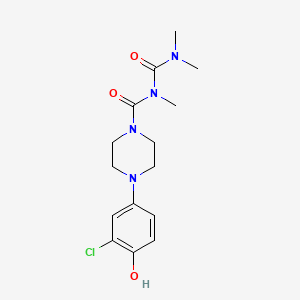

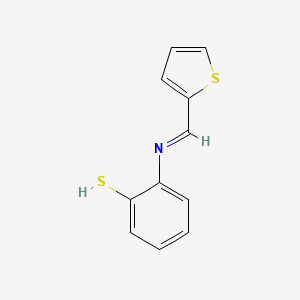

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

